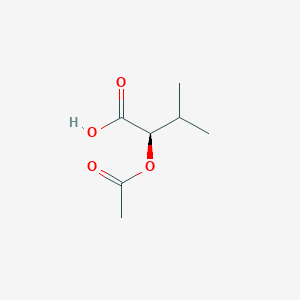

(R)-2-Acetoxy-3-methylbutanoic acid

Descripción

Significance of Chiral Carboxylic Acids in Contemporary Organic Synthesis

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of important organic molecules. rsc.orgresearchgate.net Their presence is critical in many natural products, pharmaceuticals, and advanced materials. rsc.orgtcichemicals.com The ability to introduce a specific stereocenter via a chiral carboxylic acid allows chemists to control the three-dimensional structure of the final product, which is often directly linked to its biological activity or material properties. researchgate.nettcichemicals.com The development of catalytic asymmetric methods to produce these acids has been a major focus of modern organic chemistry. rsc.org

Establishing (R)-2-Acetoxy-3-methylbutanoic Acid as a Key Chiral Building Block

This compound serves as an important chiral synthon, a molecule whose stereochemistry can be predictably transferred to a new, more complex molecule. mdpi.comsigmaaldrich.com Its utility lies in its bifunctional nature, possessing both a carboxylic acid and an acetoxy group, which can be manipulated in various chemical transformations. This allows for the construction of intricate molecular architectures with a defined stereochemical outcome.

Overview of Research Trajectories Pertaining to the Compound

Research concerning this compound and related chiral molecules is multifaceted. Current investigations focus on several key areas:

Development of Novel Synthetic Routes: Chemists are continuously exploring more efficient and stereoselective methods for the synthesis of this compound and its derivatives. prepchem.comresearchgate.netresearchgate.net

Applications in Asymmetric Catalysis: The use of chiral carboxylic acids as ligands or catalysts in asymmetric reactions is a burgeoning field of research. acs.org

Total Synthesis of Natural Products: This compound serves as a valuable starting material or intermediate in the total synthesis of complex, biologically active natural products.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 44976-78-5 |

| Molecular Formula | C7H12O4 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | (2R)-2-acetyloxy-3-methylbutanoic acid |

| Synonyms | This compound, (R)-2-acetoxy-3-methylbutyric acid |

Table 1: Physicochemical Properties of this compound nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-acetyloxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYABMSJIGYKIG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457168 | |

| Record name | (R)-2-Acetoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44976-78-5 | |

| Record name | (R)-2-Acetoxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Asymmetric and Stereoselective Synthesis Methodologies

Chemical Synthesis Routes for Enantiopure (R)-2-Acetoxy-3-methylbutanoic acid

The creation of single-enantiomer compounds like this compound can be achieved through various strategic approaches. These methods either start with an already chiral molecule and preserve its stereochemistry throughout the reaction sequence or involve the separation of a racemic mixture.

Enantioselective Approaches from Chiral Precursors

A prevalent strategy for obtaining enantiopure this compound involves the use of a "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products.

L-valine, a naturally occurring essential amino acid with the desired (S)-configuration at the α-carbon, serves as a common and effective starting material for the synthesis of this compound. researchgate.netsigmaaldrich.com The synthesis typically involves a diazotization reaction of L-valine, which proceeds with retention of configuration, to yield (S)-2-hydroxy-3-methylbutanoic acid. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Subsequent acetylation of the hydroxyl group furnishes the target molecule, this compound. The nomenclature changes from (S) to (R) due to a shift in Cahn-Ingold-Prelog priority rules upon replacing the amino group with a hydroxyl group, not due to a change in the absolute stereochemistry at the chiral center.

The conversion of L-valine to its corresponding α-hydroxy acid is a well-established transformation. hmdb.ca This process typically involves treating L-valine with sodium nitrite (B80452) in an acidic aqueous solution. The resulting (S)-2-hydroxy-3-methylbutanoic acid can then be readily acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride to produce this compound.

In the context of synthesizing molecules with multiple stereocenters, diastereoselective control is crucial. While the synthesis of this compound itself involves a single stereocenter, the principles of diastereoselective control are fundamental in its application as a chiral building block for more complex structures. acs.orgacs.org Methodologies such as substrate-controlled, auxiliary-controlled, and reagent-controlled stereoselection are employed to dictate the formation of the desired diastereomer. chinesechemsoc.org For instance, the use of chiral auxiliaries can guide the stereochemical outcome of a reaction, which are then cleaved to reveal the desired enantiomerically enriched product. While not directly applied to the synthesis of this specific acid, these strategies are vital in the broader field of asymmetric synthesis. rsc.org

The synthesis of complex organic molecules often requires a series of reactions, which can be designed in a linear or convergent fashion. libretexts.org A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next. The synthesis of this compound from L-valine is a classic example of a short linear sequence.

Resolution-Based Techniques for Chiral Separation

An alternative to asymmetric synthesis is the resolution of a racemic mixture, which contains equal amounts of both enantiomers. This approach involves separating the two enantiomers, typically by converting them into diastereomers that have different physical properties and can thus be separated.

Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers. nih.gov This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov

In the context of this compound, this can be approached in two ways:

Resolution of racemic 2-hydroxy-3-methylbutanoic acid: A racemic mixture of 2-hydroxy-3-methylbutanoic acid can be subjected to enzymatic acylation. A lipase (B570770), in the presence of an acyl donor (like vinyl acetate), will selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form (S)-2-acetoxy-3-methylbutanoic acid, leaving the (R)-2-hydroxy-3-methylbutanoic acid largely unreacted. cjcatal.com The resulting mixture of the acetylated product and the unreacted alcohol can then be separated. The recovered (R)-2-hydroxy-3-methylbutanoic acid can then be chemically acetylated to yield the desired this compound.

Resolution of racemic 2-acetoxy-3-methylbutanoic acid: Alternatively, a racemic mixture of 2-acetoxy-3-methylbutanoic acid can undergo enzymatic hydrolysis. mdpi.com A lipase will selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) back to (S)-2-hydroxy-3-methylbutanoic acid, leaving the desired this compound unreacted. polimi.it

Several lipases, such as those from Candida antarctica (CALB), Candida rugosa (CRL), and Pseudomonas cepacia, have been successfully employed for the kinetic resolution of various chiral acids and alcohols. nih.govnih.gov The efficiency of the resolution is often quantified by the enantiomeric excess (ee) of the product and the conversion percentage.

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Role in Synthesis |

| L-Valine | Chiral precursor |

| (S)-2-Hydroxy-3-methylbutanoic acid | Intermediate |

| Acetic anhydride | Acetylating agent |

| Sodium nitrite | Reagent for diazotization |

| Candida antarctica lipase B (CALB) | Biocatalyst for kinetic resolution |

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Transformation | Advantages | Disadvantages |

| Chiral Pool Synthesis | L-Valine | Diazotization and acetylation | High enantiopurity, readily available starting material | Potential for side reactions during diazotization |

| Enzymatic Kinetic Resolution | Racemic 2-hydroxy-3-methylbutanoic acid | Enantioselective acylation | High enantioselectivity, mild reaction conditions | Maximum theoretical yield of 50% for the desired enantiomer |

Chemical Kinetic Resolution Strategies

Chemical kinetic resolution is a widely employed method for the separation of racemates. This technique relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer. For the synthesis of this compound, kinetic resolution is typically performed on its precursor, racemic 2-hydroxy-3-methylbutanoic acid. The unreacted (R)-2-hydroxy-3-methylbutanoic acid can then be acetylated to yield the desired product.

The success of chemical kinetic resolution hinges on the selection of an appropriate chiral resolving agent and reaction conditions that maximize the difference in reaction rates between the two enantiomers. Common strategies involve enantioselective acylation, esterification, or oxidation reactions. The enantiomeric ratio (E-value) is a critical parameter for evaluating the effectiveness of a kinetic resolution, with higher E-values indicating better selectivity.

| Resolution Strategy | Chiral Catalyst/Reagent | Substrate | Product(s) | Key Findings |

| Enantioselective Acylation | Chiral Acyl Transfer Catalysts | Racemic 2-hydroxy-3-methylbutanoic acid | (S)-2-acetoxy-3-methylbutanoic acid and unreacted (R)-2-hydroxy-3-methylbutanoic acid | Effective separation with high E-values can be achieved, leaving the desired (R)-enantiomer of the hydroxy acid to be isolated and subsequently acetylated. |

| Enantioselective Esterification | Chiral Acids or Alcohols | Racemic 2-hydroxy-3-methylbutanoic acid | Diastereomeric esters | Separation of diastereomers by chromatography or crystallization followed by hydrolysis yields the enantiomerically pure hydroxy acid. |

Biocatalytic Approaches for the Stereoselective Production of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems offer high stereoselectivity, operate under mild reaction conditions, and are environmentally benign.

Enzyme-Catalyzed Derivations (e.g., Lipases, Esterases, Amidases)

Enzymes, particularly lipases and esterases, are extensively used for the kinetic resolution of racemic 2-hydroxy-3-methylbutanoic acid or its esters to produce this compound. mdpi.com These enzymes catalyze the enantioselective acylation or hydrolysis of the substrate.

In a typical lipase-catalyzed kinetic resolution, a racemic mixture of 2-hydroxy-3-methylbutanoic acid is subjected to acylation using an acyl donor, such as vinyl acetate. The lipase selectively catalyzes the acylation of the (S)-enantiomer, leaving the (R)-enantiomer of the hydroxy acid unreacted. This (R)-2-hydroxy-3-methylbutanoic acid can then be separated and acetylated to give the final product. Alternatively, enzymatic hydrolysis of a racemic ester, such as methyl 2-acetoxy-3-methylbutanoate, can be employed where the enzyme selectively hydrolyzes the (S)-ester, enriching the (R)-ester. mdpi.com The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and conversion. nih.gov Immobilized enzymes are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. nih.govnih.gov

| Enzyme | Reaction Type | Substrate | Product(s) & Enantiomeric Excess (ee) | Reference |

| Lipase from Candida antarctica B (CALB) | Enantioselective esterification | (R,S)-2-methylbutyric acid | (R)-pentyl 2-methylbutyrate (B1264701) (ee > 90%) | nih.gov |

| Lipase from Thermomyces lanuginosus | Enantioselective esterification | (R,S)-2-methylbutyric acid | (R)-pentyl 2-methylbutyrate (ee > 91%) | nih.gov |

| Lipase from Candida rugosa | Enantioselective esterification | (R,S)-2-methylbutyric acid | (S)-pentyl 2-methylbutyrate (ee > 75%) | nih.gov |

| Lipase from Pseudomonas cepacia | Hydrolysis of esters | Ethyl (R)-4,4,4-trifluoro-3-phenylbutanoate | (S)-carboxylic acid and unreacted (R)-ester | mdpi.comnih.gov |

Whole-Cell Biotransformations and Fermentation Processes

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering several advantages over isolated enzymes, including the in-situ regeneration of cofactors and the presence of multiple enzymes that can act in concert. nih.govnih.gov Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are often employed to overexpress specific enzymes, thereby enhancing the efficiency and selectivity of the desired transformation. sigmaaldrich.comuni-bonn.denih.gov

For the production of this compound, whole-cell systems can be designed to perform the asymmetric reduction of a prochiral keto-acid precursor, 2-keto-3-methylbutanoic acid, to (R)-2-hydroxy-3-methylbutanoic acid. nih.gov This is often achieved by co-expressing a highly enantioselective alcohol dehydrogenase (ADH) and a cofactor regeneration system, such as formate (B1220265) dehydrogenase (FDH). sigmaaldrich.comuni-bonn.de The resulting (R)-2-hydroxy-3-methylbutanoic acid can then be chemically acetylated.

| Microorganism | Transformation | Substrate | Product | Key Features | Reference |

| Escherichia coli (recombinant) | Asymmetric reduction | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | Co-expression of alcohol dehydrogenase and formate dehydrogenase for cofactor regeneration. | sigmaaldrich.com |

| Geotrichum candidum | Enantioselective reduction | Aromatic ketones | (R)-alcohols (ee > 99%) | High conversion (99%) and enantioselectivity for the anti-Prelog product. | nih.gov |

| Lactobacillus spp. | Racemization | α-hydroxycarboxylic acids | Racemic α-hydroxycarboxylic acids | Enables dynamic kinetic resolution. | nih.gov |

Biocatalytic Racemization Strategies for Enhanced Enantiomeric Yields

A significant limitation of kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) is employed. DKR combines the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into the desired enantiomer.

In the context of producing this compound, a biocatalytic racemization strategy can be coupled with an enzyme-catalyzed resolution. nih.gov For instance, while a lipase selectively acylates the (S)-2-hydroxy-3-methylbutanoic acid, a racemase enzyme, often from a bacterial source like Lactobacillus spp., simultaneously converts the unreacted (R)-2-hydroxy-3-methylbutanoic acid back to the racemic mixture. nih.gov This continuous racemization ensures a constant supply of the (S)-enantiomer for the lipase, ultimately driving the reaction towards the formation of the (S)-acetate and leaving behind the desired (R)-hydroxy acid in high yield and enantiomeric excess upon completion. The successful implementation of DKR requires careful selection of catalysts that are compatible and operate under similar reaction conditions. nih.gov

Stereochemical Characterization and Purity Assessment of R 2 Acetoxy 3 Methylbutanoic Acid

Analytical Techniques for Determining Enantiomeric and Diastereomeric Purity

A variety of methods are employed to ascertain the stereochemical integrity of (R)-2-Acetoxy-3-methylbutanoic acid. These techniques are broadly categorized into chromatographic, spectroscopic, and polarimetric methods.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for the enantioresolution of carboxylic acids. The separation is achieved by forming transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For carboxylic acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are frequently effective. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. The enantiomeric excess (e.e.) is then determined by integrating the peak areas of the two enantiomers. In some cases, derivatization of the carboxylic acid to an amide or ester with a chiral reagent can also be employed to create diastereomers that can be separated on a non-chiral column.

Chiral Gas Chromatography (GC): Chiral GC is another valuable technique, particularly for volatile compounds. For less volatile compounds like this compound, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is typically required before analysis. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as cyclodextrin (B1172386) derivatives. The difference in the interaction between the enantiomers and the chiral selector results in different retention times, allowing for their quantification and the determination of enantiomeric excess. Chiral GC often provides high resolution and sensitivity.

Illustrative Data for Chiral GC Analysis of a Related Compound:

The following table demonstrates the typical data obtained from a chiral GC analysis for determining the enantiomeric excess of a similar chiral compound, (R)-(-)-O-Acetylmandelic acid. Note that these are representative values and actual results for this compound would require specific experimental determination.

| Parameter | Value |

| Compound | (R)-(-)-O-Acetylmandelic acid |

| Technique | Gas Chromatography (GC) |

| Optical Purity (e.e.) | 98% |

| Assay Purity | 99% |

This data is for illustrative purposes and is based on a related compound. sigmaaldrich.com

Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for determining enantiomeric excess.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will have mirror-image CD spectra. A pure enantiomer will exhibit a CD spectrum, while a racemic mixture will not, as the equal and opposite signals from the two enantiomers cancel each other out. The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample of unknown purity to that of a pure enantiomer standard, the enantiomeric excess can be accurately determined. For instance, studies on similar hydroxycarboxylic acids have shown distinct CD spectra for the (R) and (S) enantiomers, which can be used for quantification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric excess. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, by adding a chiral auxiliary (also known as a chiral solvating agent or chiral derivatizing agent), a pair of diastereomers is formed in situ. These diastereomers have different chemical and physical properties, and thus, their NMR spectra will differ. This results in the splitting of signals for certain protons or carbons, and the integration of these separate signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original sample. nih.govnih.gov For a carboxylic acid like this compound, a common approach is to use a chiral amine or alcohol as a solvating agent. nih.gov

Example of NMR Signal Splitting with a Chiral Auxiliary:

The table below illustrates how the chemical shift of a specific proton in a chiral carboxylic acid might change upon the addition of a chiral solvating agent, enabling the quantification of enantiomers. These are hypothetical values for demonstration.

| Enantiomer | Proton | Chemical Shift (ppm) without Auxiliary | Chemical Shift (ppm) with Auxiliary |

| (R)-enantiomer | α-proton | 4.85 | 4.82 |

| (S)-enantiomer | α-proton | 4.85 | 4.90 |

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org The magnitude and direction of this rotation, known as the observed rotation (α), are dependent on the concentration of the sample, the path length of the polarimeter tube, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). libretexts.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation. libretexts.orgmasterorganicchemistry.com

The optical purity of a sample is determined by comparing its specific rotation to the specific rotation of the pure enantiomer.

Optical Purity (%) = ([α]sample / [α]pure enantiomer) x 100

For this compound, a measured specific rotation would be compared to the literature value for the pure (R)-enantiomer to determine its optical purity. It is important to note that the specific rotation is directly proportional to the enantiomeric excess. Therefore, an optical purity of 98% corresponds to an enantiomeric excess of 98%. sigmaaldrich.comyoutube.com

Example of Specific Rotation Data for a Related Chiral Acid:

The following table provides the specific rotation for a similar chiral compound, (R)-(-)-O-Acetylmandelic acid, which is used to establish its optical purity.

| Compound | Specific Rotation [α]20/D | Concentration & Solvent |

| (R)-(-)-O-Acetylmandelic acid | -152.4° | c = 2 in acetone |

This data is for illustrative purposes and is based on a related compound. sigmaaldrich.com

Factors Influencing and Optimizing Enantiomeric and Diastereomeric Excess

The stereochemical outcome of a chemical reaction that produces this compound is influenced by several factors. Optimization of these factors is crucial for maximizing the enantiomeric or diastereomeric excess.

Key factors include:

Chiral Catalyst or Reagent: In asymmetric synthesis, the choice of the chiral catalyst or auxiliary is the most critical factor. The structure and steric properties of the catalyst directly influence the transition state energies leading to the different stereoisomers.

Reaction Temperature: Lower reaction temperatures often lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy.

Solvent: The solvent can play a significant role in stabilizing or destabilizing the diastereomeric transition states. The polarity, viscosity, and coordinating ability of the solvent can all affect the stereochemical outcome.

Reactant and Reagent Concentration: In some cases, the concentration of reactants and reagents can influence the aggregation state of the catalyst or intermediates, which in turn can affect the enantioselectivity.

Reaction Time: Prolonged reaction times can sometimes lead to racemization or epimerization of the product, thereby reducing the enantiomeric or diastereomeric excess.

Optimization of these parameters is typically achieved through systematic screening and experimental design. For instance, a series of reactions might be run where the temperature is varied while all other parameters are kept constant to determine the optimal temperature for achieving the highest enantiomeric excess.

Computational and Theoretical Studies of R 2 Acetoxy 3 Methylbutanoic Acid

Molecular Modeling and Quantum Chemical Calculations

Computational and theoretical chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic level. For a chiral compound such as (R)-2-Acetoxy-3-methylbutanoic acid, these methods can offer deep insights into its conformational preferences, the stereochemical outcomes of its reactions, and the energetic profiles of its formation and transformation pathways.

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and to map the potential energy surface that governs their interconversion.

While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, the general approach involves the use of molecular mechanics force fields and quantum mechanical methods. These calculations can predict the relative energies of different conformers arising from the rotation around the single bonds, particularly the C-C bonds of the butanoic acid backbone and the C-O bond of the acetoxy group. For instance, a study on the conformational profile of related peptide analogs demonstrated the utility of simulated annealing and molecular dynamics in exploring the conformational space. Current time information in Edmonton, CA. Such analyses for this compound would reveal the most populated conformations in different environments, which is crucial for understanding its interactions with biological targets or catalysts.

The energy landscape, a multi-dimensional surface representing the energy of the molecule as a function of its geometry, can be constructed from these calculations. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for their interconversion.

Prediction and Understanding of Stereochemical Outcomes in Synthetic Reactions

Quantum chemical calculations are instrumental in predicting and rationalizing the stereochemical outcomes of asymmetric syntheses. For reactions producing this compound, theoretical models can be employed to understand the origin of the observed enantioselectivity.

Theoretical studies on stereoselectivities of intramolecular aldol (B89426) cyclizations catalyzed by amino acids, for example, have successfully explained the influence of different catalysts and substrates on the stereochemical outcome. A similar approach for the synthesis of this compound would involve modeling the transition states of the key stereodetermining step. By comparing the activation energies of the pathways leading to the (R) and (S) enantiomers, the enantiomeric excess can be predicted. These models can elucidate the non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, catalyst, and reagents that govern the facial selectivity of the reaction.

Theoretical Investigations of Reaction Pathways and Energy Barriers

Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization. Theoretical investigations can map out the entire reaction pathway, identifying intermediates and transition states, and calculating the associated energy barriers.

For the synthesis of this compound, density functional theory (DFT) would be a suitable method to explore the potential energy surface of the reaction. For example, DFT studies have been used to investigate the decomposition of acetic acid on a palladium surface, identifying the most favorable reaction pathways for decarboxylation and decarbonylation. A similar computational study on the formation of this compound could, for instance, compare different synthetic routes, such as the acylation of (R)-2-hydroxy-3-methylbutanoic acid, and determine the rate-limiting step by identifying the highest energy barrier along the reaction coordinate.

Mechanistic Investigations in Asymmetric Transformations Involving the Compound

Asymmetric transformations are at the heart of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Computational studies play a crucial role in unraveling the complex mechanisms of these reactions.

Elucidation of Catalyst and Reagent Roles in Stereocontrol

In an asymmetric synthesis of this compound, the chiral catalyst or reagent is responsible for controlling the stereochemistry of the product. Computational modeling can provide a detailed picture of how these chiral entities orchestrate the stereoselective bond formation.

Mechanistic studies combining experimental and computational approaches have been successfully applied to various asymmetric transformations. For instance, the mechanism of aqueous-phase asymmetric transfer hydrogenation has been investigated using a combination of NMR, kinetic measurements, and DFT modeling. These studies revealed the active catalytic species and the role of the solvent in the catalytic cycle. For a hypothetical lipase-catalyzed kinetic resolution to produce this compound, molecular docking and molecular dynamics simulations could be used to model the substrate binding to the enzyme's active site, explaining the observed enantiopreference.

Characterization of Transition States and Reactive Intermediates

The transition state is a fleeting, high-energy species that represents the pinnacle of the energy barrier for a reaction. Its structure dictates the rate and stereoselectivity of the transformation. Quantum chemical calculations are unique in their ability to directly model the geometry and energy of transition states.

By locating the transition state structures for the formation of both the (R) and (S) enantiomers of 2-acetoxy-3-methylbutanoic acid, the difference in their activation energies (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric ratio of the product. The geometric features of the favored transition state can reveal the key interactions that lead to the high stereoselectivity. Furthermore, computational methods can identify and characterize any reactive intermediates that may be formed along the reaction pathway, providing a complete and detailed mechanistic picture.

Role As a Chiral Intermediate in Complex Molecule Synthesis

Precursor in Pheromone Synthesis and Chemoecology

The precise stereochemistry of pheromones is often critical for their biological activity, as insects can differentiate between stereoisomers. (R)-2-Acetoxy-3-methylbutanoic acid and structurally related chiral synthons play a key role in the stereocontrolled synthesis of these complex signaling molecules.

While direct esterification of this compound is a plausible synthetic step, specific examples in the synthesis of commercial pheromones are not extensively documented in readily available literature. However, the significance of the acetoxy group in chiral pheromones is well-established. For instance, the male sex pheromone of the fruit fly Drosophila melanogaster, CH503, is (3R,11Z,19Z)-3-acetoxy-11,19-octacosadien-1-ol. pherobase.comnih.gov The synthesis of such molecules involves the introduction of an acetoxy group at a specific chiral center, a transformation for which this compound could serve as a model or precursor for the chiral alcohol moiety.

The general strategy for incorporating such chiral units involves the coupling of a chiral fragment, like one derived from this compound, with other building blocks, followed by modifications to achieve the final pheromone structure. For example, the synthesis of various insect pheromones, such as certain methyl-branched aliphatic hydrocarbons, relies on the use of chiral precursors to construct the stereogenic centers. researchgate.net

The synthesis of acetate-containing pheromones, such as (Z)-4-tridecen-1-yl acetate, a component of the tomato pinworm sex pheromone, often involves the acetylation of a corresponding long-chain alcohol. researchgate.netthegoodscentscompany.com The synthesis of these alcohols can be achieved through various routes, where chiral synthons are employed to set the stereochemistry if the final product is chiral.

The biological activity of pheromones is intimately linked to their stereochemistry. In many cases, only one enantiomer is active, while the other may be inactive or even inhibitory. The synthesis and bioassay of all eight possible stereoisomers of the Drosophila melanogaster pheromone, (3R,11Z,19Z)-3-acetoxy-11,19-octacosadien-1-ol (CH503), underscores this principle. pherobase.comnih.gov This detailed study revealed that the specific (3R) configuration, along with the (Z) geometry of the two double bonds at positions 11 and 19, is essential for its anti-aphrodisiac activity. nih.gov Analogues lacking these specific features were found to be inactive. nih.gov

This highlights the necessity of using enantiomerically pure starting materials, such as this compound, in pheromone synthesis to ensure the production of the biologically active stereoisomer. The use of a chiral pool of starting materials is a common strategy in the synthesis of such complex natural products. acs.org

Table 1: Bioactivity of Stereoisomers and Analogues of the Drosophila melanogaster Pheromone CH503

| Compound | Stereochemistry/Structure | Bioactivity | Reference |

| Natural Pheromone | (3R,11Z,19Z)-3-acetoxy-11,19-octacosadien-1-ol | Active (Anti-aphrodisiac) | pherobase.comnih.gov |

| Analogue 1 | 3-acetoxy-11,19-octacosadiyn-1-ol (enantiomers) | Inactive | nih.gov |

| Analogue 2 | 3-acetoxyoctacosan-1-ol (enantiomers) | Inactive | nih.gov |

| Analogue 3 | (Z)-3-acetoxy-11-octacosen-1-ol (enantiomers) | Inactive | nih.gov |

| Analogue 4 | (Z)-3-acetoxy-19-octacosen-1-ol (enantiomers) | Inactive | nih.gov |

Applications in Pharmaceutical Intermediate Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that utilize chiral building blocks. This compound and similar chiral molecules are valuable in this context.

Chiral acids and their derivatives are fundamental precursors in the synthesis of a wide array of pharmaceuticals. The stereochemistry of a drug molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound, with its defined stereocenter, serves as a valuable starting material or intermediate in the synthesis of more complex chiral molecules.

Chemoenzymatic methods are often employed to produce chiral precursors with acetoxy and hydroxy functionalities, which are then used to build pharmacologically active compounds. For instance, enantiomerically pure 3-arylalkanoic acids are used as chiral synthons in the asymmetric synthesis of various biologically active molecules, including antibacterial agents. nih.gov The presence of the acetoxy group in a chiral precursor like this compound offers a handle for further chemical transformations while preserving the stereochemical integrity of the molecule.

Other Advanced Synthetic Applications

Beyond its role in pheromone and pharmaceutical synthesis, the unique structural features of this compound lend themselves to other advanced synthetic applications. Chiral carboxylic acids and their derivatives are foundational in the total synthesis of complex natural products. acs.org The ability to introduce a specific stereocenter early in a synthetic sequence is a powerful strategy. For example, in the synthesis of betulinic acid derivatives as potent HIV inhibitors, the modification of carboxylic acid functionalities is a key step in developing structure-activity relationships. While not directly employing this compound, this research highlights the importance of chiral acid derivatives in medicinal chemistry.

Derivatization and Controlled Chemical Transformations

Esterification and Selective Hydrolysis Reactions

The carboxylic acid moiety of (R)-2-Acetoxy-3-methylbutanoic acid can readily undergo esterification with various alcohols. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the formation of the ester product.

Conversely, the ester functionalities in the resulting molecule can be selectively hydrolyzed. The acetoxy group can be cleaved under specific basic or acidic conditions. For instance, aqueous base (pH > 9) or aqueous acid (pH < 2), sometimes with heating, can be used for deprotection of the acetyl group, regenerating the alcohol. wikipedia.org Anhydrous bases like sodium methoxide (B1231860) in methanol (B129727) are also effective and can be particularly useful if other base-sensitive functional groups are present. wikipedia.org This selective hydrolysis allows for the unmasking of the α-hydroxy group when desired, providing another route to functionalize the molecule.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) | (R)-Alkyl 2-acetoxy-3-methylbutanoate |

Formation of Acid Chlorides and Anhydrides as Reactive Intermediates

To enhance the reactivity of the carboxylic acid group for nucleophilic acyl substitution, it can be converted into more reactive intermediates such as acid chlorides and anhydrides. libretexts.org

Acid Chlorides: The transformation of this compound into its corresponding acid chloride, (R)-2-acetoxy-3-methylbutanoyl chloride, can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this purpose, reacting with the carboxylic acid to produce the acid chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride. masterorganicchemistry.com Another effective reagent is oxalyl chloride ((COCl)₂), which often provides a milder reaction and is used in the presence of a catalyst like dimethylformamide (DMF). msu.edupearson.com The mechanism with oxalyl chloride proceeds through a mixed anhydride (B1165640) intermediate. pearson.com

Acid Anhydrides: Acid anhydrides of this compound can also be synthesized. Symmetrical anhydrides can be formed from the corresponding acid chloride. Alternatively, mixed anhydrides can be generated. For example, aromatic carboxylic anhydrides can be used in the presence of a Lewis acid catalyst for esterification reactions, proceeding through a mixed anhydride intermediate. tcichemicals.com Acetic anhydride is a simple and widely used acid anhydride in organic synthesis. wikipedia.org

Table 2: Synthesis of Reactive Intermediates

| Starting Material | Reagent | Reactive Intermediate |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | (R)-2-Acetoxy-3-methylbutanoyl chloride |

| (R)-2-Acetoxy-3-methylbutanoyl chloride | (R)-2-Acetoxy-3-methylbutanoate salt | (R)-2-Acetoxy-3-methylbutanoic anhydride |

Synthesis of Related Chiral Esters and Amides

The highly reactive acid chloride, (R)-2-acetoxy-3-methylbutanoyl chloride, serves as a versatile intermediate for the synthesis of a variety of chiral esters and amides.

Chiral Esters: The reaction of (R)-2-acetoxy-3-methylbutanoyl chloride with a range of alcohols or phenols leads to the formation of the corresponding esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl gas that is produced. This method is often more efficient than direct Fischer esterification. Studies on related α-acetoxy acid chlorides, such as 2-acetoxyisobutyryl chloride, have shown they readily react with hydroxyl groups to form esters. u-tokyo.ac.jp

Chiral Amides: Similarly, (R)-2-acetoxy-3-methylbutanoyl chloride can be reacted with primary or secondary amines to yield chiral amides. The reaction is generally rapid and efficient. The synthesis of diastereomeric amides from (S)-2-methyl butanoyl chloride and phenyl glycinol has been reported, illustrating a common strategy for creating complex chiral molecules. organic-chemistry.org Various coupling reagents can also be employed for the direct synthesis of amides from the carboxylic acid, some of which are designed to be racemization-free. libretexts.org For instance, uronium salts like COMU can facilitate amide bond formation in environmentally friendly media. organic-chemistry.org

Table 3: Synthesis of Chiral Esters and Amides from (R)-2-Acetoxy-3-methylbutanoyl chloride

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Alcohol (R'-OH) | Ester | (R)-R'-O-C(=O)CH(OAc)CH(CH₃)₂ |

| Primary Amine (R'-NH₂) | Amide | (R)-R'-NHC(=O)CH(OAc)CH(CH₃)₂ |

| Secondary Amine (R'R''NH) | Amide | (R)-R'R''NC(=O)CH(OAc)CH(CH₃)₂ |

Investigations into Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound and its derivatives is governed by the interplay of its functional groups. The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > thioesters > esters > amides. libretexts.orgyoutube.com This hierarchy is influenced by the stability of the leaving group. libretexts.org

Reactions at the α-Carbon: The α-carbon of carboxylic acid derivatives can undergo reactions such as halogenation, though these are typically slower than for ketones. msu.edu The conversion of the carboxylic acid to a more reactive derivative like an acyl chloride can facilitate α-halogenation. msu.edu

Functional Group Interconversions: Beyond the transformations already discussed, other functional group interconversions are possible. For example, the carboxylic acid group can be reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carboxylic acid and the ester functionality to alcohols, milder or more selective reagents can be employed for specific transformations. elte.hu For instance, the reduction of amides, which can be synthesized from the acid, with LiAlH₄ yields amines. libretexts.org The acetoxy group itself is an ester and can be hydrolyzed to an α-hydroxy acid, which opens up further synthetic possibilities. wikipedia.org The synthesis of 3-methylbutanoic acid can be achieved through various biological or chemical routes, such as the oxidation of 3-methylbutanal. researchgate.net

Future Research Perspectives on R 2 Acetoxy 3 Methylbutanoic Acid

Development of Next-Generation Asymmetric Synthetic Methodologies

Organocatalysis: The use of small organic molecules as catalysts for asymmetric synthesis has gained significant traction. Future work will likely focus on designing novel chiral organocatalysts that can facilitate the stereoselective acylation of (R)-2-hydroxy-3-methylbutanoic acid or the asymmetric synthesis of the carbon skeleton with the desired stereochemistry. These catalysts offer advantages such as lower toxicity, stability to air and moisture, and reduced cost compared to metal-based catalysts.

Transition Metal Catalysis: Advances in transition metal catalysis will continue to play a pivotal role. Research will likely explore novel ligand designs for metals such as rhodium and ruthenium to achieve even higher enantioselectivity and turnover numbers in asymmetric hydrogenation or carbonylation reactions that could be adapted for the synthesis of the target molecule's precursors. internationaljournalssrg.org

Flow Chemistry: The integration of asymmetric synthesis into continuous flow systems presents a significant opportunity for process intensification. Future research will aim to develop robust and scalable flow processes for the synthesis of (R)-2-Acetoxy-3-methylbutanoic acid, enabling better control over reaction parameters, improved safety, and higher throughput.

Computational Chemistry: The use of computational tools, including density functional theory (DFT) and machine learning, will become increasingly integral to the design of new synthetic routes and catalysts. These methods can predict reaction outcomes, elucidate reaction mechanisms, and accelerate the discovery of more efficient and selective synthetic methodologies.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Organocatalysis | Lower toxicity, stability, reduced cost | Design of novel chiral catalysts for stereoselective acylation |

| Transition Metal Catalysis | High enantioselectivity and turnover numbers | Novel ligand design for improved catalytic performance |

| Flow Chemistry | Process intensification, improved safety and throughput | Development of robust and scalable continuous processes |

| Computational Chemistry | Accelerated discovery, mechanistic insights | Predictive modeling for catalyst design and reaction optimization |

Exploration of Novel Biocatalytic Pathways and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future research in this domain will focus on discovering and engineering enzymes for the efficient production of this compound.

Novel Enzyme Discovery: The exploration of microbial diversity through metagenomic screening and bioinformatics will continue to uncover novel enzymes with desirable catalytic activities. Researchers will search for lipases, esterases, or dehydrogenases with high enantioselectivity towards the substrates involved in the synthesis of this compound.

Enzyme Engineering and Directed Evolution: Protein engineering techniques, particularly directed evolution, will be instrumental in tailoring enzymes for specific industrial applications. nobelprize.orgnih.gov Future efforts will focus on improving enzyme stability, activity, and stereoselectivity under process conditions. nobelprize.org Techniques like site-directed mutagenesis and random mutagenesis will be employed to create enzyme variants with enhanced properties for the synthesis of the target molecule. nih.gov Active learning-assisted directed evolution, which uses machine learning to guide the evolutionary process, is a promising approach to more efficiently explore the protein fitness landscape. biorxiv.org

Chemoenzymatic Synthesis: The combination of enzymatic and chemical steps into chemoenzymatic cascades can leverage the strengths of both approaches. nih.gov Future research will focus on designing elegant one-pot or telescoped reactions where an enzymatic step provides the key chirality, followed by chemical transformations to yield the final product. This can lead to more efficient and sustainable synthetic routes. nih.govresearchgate.net

Computational Enzyme Design: Advances in computational biology and machine learning are enabling the de novo design of enzymes and the prediction of mutations that can enhance desired properties. nih.gov These tools will be crucial in accelerating the development of highly efficient biocatalysts for the production of this compound. nih.gov

| Biocatalytic Strategy | Key Objectives | Emerging Techniques |

| Novel Enzyme Discovery | Identify enzymes with high enantioselectivity | Metagenomic screening, bioinformatics |

| Enzyme Engineering | Enhance stability, activity, and stereoselectivity | Directed evolution, site-directed mutagenesis, active learning |

| Chemoenzymatic Synthesis | Develop efficient one-pot processes | Integration of biocatalytic and chemical steps |

| Computational Design | Accelerate biocatalyst development | De novo enzyme design, predictive modeling |

Advancements in Analytical Techniques for Precise Chiral Purity Determination

The accurate determination of enantiomeric purity is paramount for the application of chiral compounds. Future research in analytical chemistry will aim to develop faster, more sensitive, and more accessible methods for the chiral analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The development of novel chiral stationary phases (CSPs) will continue to be a major focus. csfarmacie.cz Researchers will aim to create CSPs with broader applicability and higher resolution capabilities for the separation of α-hydroxy acid derivatives. The use of smaller particle sizes in ultra-high-performance liquid chromatography (UHPLC) will enable faster and more efficient separations.

Mass Spectrometry (MS): The direct chiral analysis of compounds by mass spectrometry is a growing area of interest. acs.orgjiangnan.edu.cn Future research may explore the use of chiral selectors in the gas phase or the development of novel ionization techniques that can differentiate between enantiomers. Chiral derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that can be further optimized for sensitivity and simplicity. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes. Future advancements in CE for chiral analysis will likely involve the development of new chiral selectors and innovative coating technologies for the capillary columns to improve resolution and reproducibility. nih.gov

Spectroscopic Methods: Techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) provide information about the absolute configuration of chiral molecules. Future research will focus on improving the sensitivity of these techniques and developing computational methods to reliably predict the spectra of molecules like this compound, facilitating its unambiguous stereochemical assignment.

| Analytical Technique | Area of Advancement | Expected Impact |

| HPLC/UHPLC | Novel chiral stationary phases, smaller particle sizes | Faster separations, higher resolution |

| Mass Spectrometry | Direct chiral analysis, advanced derivatization | Increased sensitivity and specificity |

| Capillary Electrophoresis | New chiral selectors, improved column coatings | High-efficiency separation with minimal sample |

| Spectroscopic Methods | Increased sensitivity, computational prediction | Unambiguous determination of absolute configuration |

Expanding the Scope of Applications in Emerging Chemical Syntheses

As a versatile chiral building block, this compound has the potential to be utilized in a wider range of chemical syntheses beyond its current applications. Future research will explore its utility in the synthesis of complex and biologically active molecules.

Synthesis of Natural Products and Analogues: The stereochemically defined structure of this compound makes it an attractive starting material or intermediate in the total synthesis of complex natural products. Researchers will likely investigate its incorporation into novel synthetic routes towards pharmaceuticals and other bioactive compounds.

Development of Novel Chiral Ligands: The carboxylic acid and ester functionalities of the molecule provide handles for its incorporation into more complex structures, including chiral ligands for asymmetric catalysis. Future work could explore the synthesis of new ligands derived from this compound for use in a variety of stereoselective transformations.

Drug Discovery and Medicinal Chemistry: The chiral motif present in this compound is found in various biologically active molecules. Medicinal chemists will likely explore its use as a scaffold or fragment in the design and synthesis of new drug candidates. Its derivatives have been investigated for potential therapeutic applications, such as in the development of angiotensin-II receptor antagonists. mdpi.com

Materials Science: Chiral molecules are increasingly being used in the development of advanced materials with unique optical and electronic properties. Future research may explore the incorporation of this compound into chiral polymers, liquid crystals, or metal-organic frameworks (MOFs) to create materials with novel functionalities.

| Application Area | Potential Use of this compound | Research Direction |

| Natural Product Synthesis | Chiral starting material or intermediate | Design of new total synthesis routes |

| Asymmetric Catalysis | Precursor for novel chiral ligands | Synthesis and evaluation of new ligand architectures |

| Drug Discovery | Scaffold or fragment for new drug candidates | Exploration in medicinal chemistry programs |

| Materials Science | Component of chiral polymers, liquid crystals, or MOFs | Development of advanced materials with unique properties |

Q & A

Q. What are the optimal synthetic routes for (R)-2-acetoxy-3-methylbutanoic acid, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) can predict feasible routes starting from chiral precursors like (S)-2-hydroxy-3-methylbutanoic acid. Stereochemical integrity is maintained via enantioselective acetylation using catalysts such as lipases or chiral auxiliaries. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or polarimetric analysis confirms enantiomeric excess ≥98% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural features like the acetoxy group (δ 2.0–2.1 ppm for CH₃COO) and branched methyl (δ 0.9–1.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 175.0970). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers purify this compound to minimize racemization?

- Methodological Answer : Use low-temperature recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to avoid thermal racemization. Flash chromatography with silica gel and a gradient elution (e.g., 10–30% ethyl acetate in hexane) separates diastereomeric impurities. Monitor pH during aqueous workup (pH 4–6) to prevent hydrolysis of the acetoxy group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data for this compound derivatives?

- Methodological Answer : Contradictions often arise from isotopic interference or degradation products. For ambiguous MS peaks (e.g., [M+Na]+ adducts), apply tandem MS/MS fragmentation to confirm parent ions. For NMR, use 2D techniques (HSQC, HMBC) to assign overlapping signals. Cross-reference with computational NMR predictors (e.g., ACD/Labs) and isotopic labeling studies to trace degradation pathways .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate samples in buffers (pH 2–9) at 25°C/40°C. Monitor degradation via HPLC-UV (λ = 210 nm) and quantify hydrolyzed products (e.g., 3-methylbutanoic acid).

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Apply Arrhenius modeling to predict shelf-life .

Q. How can researchers design assays to evaluate the biochemical activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., esterases). For kinetic assays, employ fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) and monitor fluorescence quenching. Validate inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots and molecular docking simulations (AutoDock Vina) .

Q. What strategies mitigate enantiomer interference in chiral synthesis scale-up?

- Methodological Answer : Optimize asymmetric catalysis conditions (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee). Implement continuous-flow reactors with immobilized chiral catalysts to improve reproducibility. Use process analytical technology (PAT) like inline FTIR for real-time ee monitoring. For persistent impurities, employ kinetic resolution via lipase-mediated transesterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.